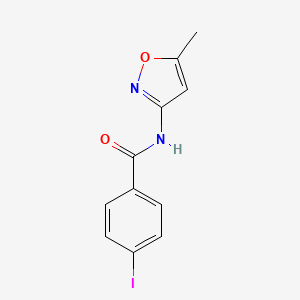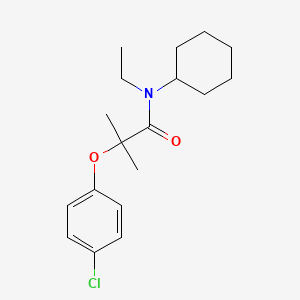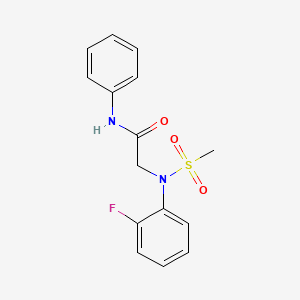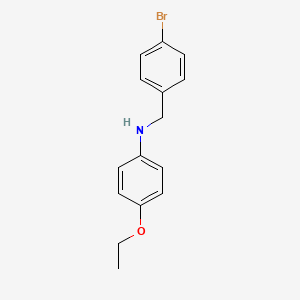
4-iodo-N-(5-methyl-3-isoxazolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as IMB-1 and is known for its unique chemical properties that make it useful in various research applications.
科学的研究の応用
IMB-1 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. IMB-1 has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, IMB-1 has been shown to have potential as an antibacterial agent, with studies demonstrating its ability to inhibit the growth of various bacteria.
作用機序
The mechanism of action of IMB-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, IMB-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, IMB-1 may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
IMB-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and antibacterial properties, IMB-1 has been shown to have anti-inflammatory effects. Studies have demonstrated that IMB-1 can reduce the production of inflammatory cytokines in cells, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of IMB-1 is its versatility in scientific research. It has been shown to have potential applications in a variety of areas, including drug development and disease research. Additionally, the synthesis of IMB-1 has been optimized to provide high yields and purity, making it a reliable compound for laboratory experiments.
However, there are also limitations to the use of IMB-1 in laboratory experiments. One of the primary limitations is its potential toxicity. While IMB-1 has been shown to have potential as an anticancer and antibacterial agent, it may also have toxic effects on healthy cells. Additionally, the mechanism of action of IMB-1 is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are many potential future directions for research on IMB-1. One area of research is in the development of new drugs based on the chemical structure of IMB-1. By modifying the chemical structure of IMB-1, researchers may be able to develop more potent and selective drugs for the treatment of various diseases.
Another area of research is in the study of the mechanism of action of IMB-1. By gaining a better understanding of how IMB-1 works at the molecular level, researchers may be able to develop new drugs with improved efficacy and fewer side effects.
Overall, IMB-1 is a promising compound for scientific research with potential applications in drug development, disease research, and other areas of study. While there are limitations to its use, ongoing research is likely to uncover new and exciting applications for this unique compound.
合成法
The synthesis of IMB-1 involves the reaction of 4-iodobenzoic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure IMB-1. The synthesis of IMB-1 has been optimized to provide high yields and purity, making it a reliable compound for scientific research.
特性
IUPAC Name |
4-iodo-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIGJZDAPDDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)


![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)

![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)




![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
